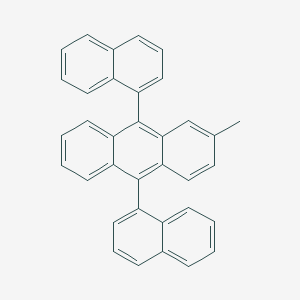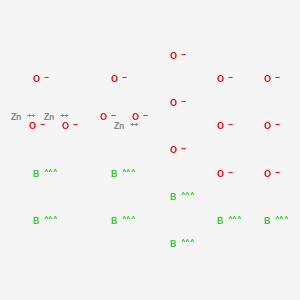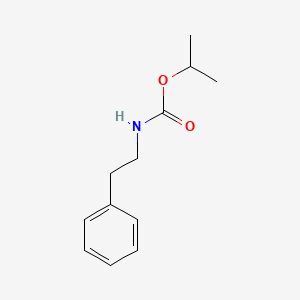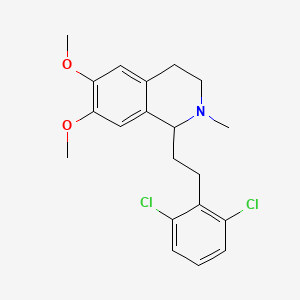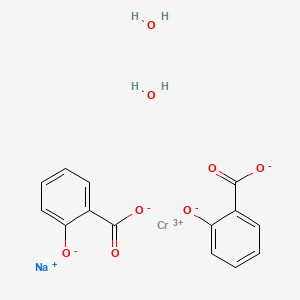
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is a coordination compound where the central chromium ion is coordinated with salicylate ligands and water molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) typically involves the reaction of sodium chromate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the salicylate ligands to the chromium ion. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the chromium ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or ascorbic acid.
Substitution Reagents: Various ligands such as ethylenediamine or bipyridine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in new coordination complexes with different ligands.
科学的研究の応用
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
作用機序
The mechanism of action of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) involves its ability to interact with biological molecules and catalyze specific chemical reactions. The salicylate ligands can facilitate the transfer of electrons, making the compound effective in redox reactions. The chromium center can interact with various molecular targets, including enzymes and cellular components, influencing biochemical pathways and cellular functions.
類似化合物との比較
Sodium chromate: A simpler compound with similar redox properties but lacking the coordination with salicylate ligands.
Chromium(III) salicylate: A related compound where chromium is in a different oxidation state and coordinated with salicylate ligands.
Chromium(III) acetate: Another coordination compound with different ligands but similar coordination chemistry.
Uniqueness: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is unique due to its specific coordination environment and the presence of salicylate ligands, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for various applications.
特性
CAS番号 |
68214-27-7 |
|---|---|
分子式 |
C14H12CrNaO8 |
分子量 |
383.23 g/mol |
IUPAC名 |
sodium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.Na.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;;2*1H2/q;;+3;+1;;/p-4 |
InChIキー |
PMTWJOPVNZJNNN-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.O.[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


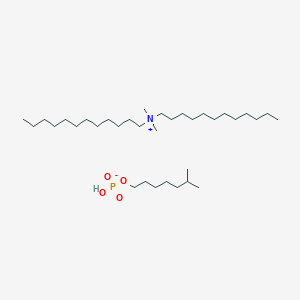
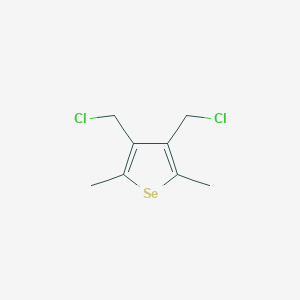

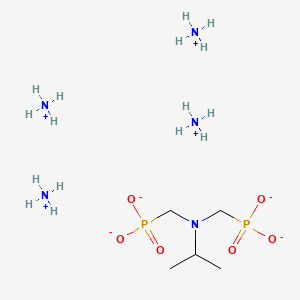
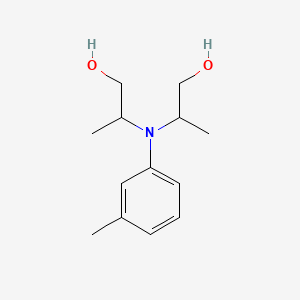
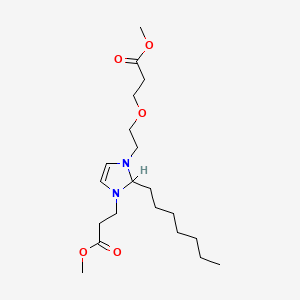
plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
